1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin is a chemical compound with the molecular formula C7H11ClHgN2O3 It is known for its unique structure, which includes a mercury atom bonded to a chloromercuri group and a methoxypropyl group
Preparation Methods
The synthesis of 1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin typically involves the reaction of hydantoin derivatives with mercury(II) chloride in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of mercury oxides and other by-products.
Reduction: Reduction reactions can convert the mercury atom to a lower oxidation state, potentially forming elemental mercury or mercury(I) compounds.
Substitution: The chloromercuri group can be substituted with other functional groups using appropriate reagents, resulting in the formation of new derivatives with different properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of mercury-containing compounds.
Biology: The compound’s mercury content makes it useful in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into the compound’s potential therapeutic applications, such as its use in antimicrobial agents or as a diagnostic tool, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials, where its unique properties can be leveraged
Mechanism of Action
The mechanism of action of 1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin involves its interaction with biological molecules, particularly proteins and enzymes. The mercury atom can form strong bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is the basis for its potential antimicrobial and therapeutic effects .
Comparison with Similar Compounds
1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin can be compared with other mercury-containing compounds, such as:
3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin: Similar in structure but lacks the methyl group on the hydantoin ring.
3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin: Contains additional methyl groups on the hydantoin ring, which may alter its chemical properties and reactivity
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
67465-39-8 |
---|---|
Molecular Formula |
C8H13ClHgN2O3 |
Molecular Weight |
421.24 g/mol |
IUPAC Name |
chloro-[2-methoxy-3-(3-methyl-2,4-dioxoimidazolidin-1-yl)propyl]mercury |
InChI |
InChI=1S/C8H13N2O3.ClH.Hg/c1-6(13-3)4-10-5-7(11)9(2)8(10)12;;/h6H,1,4-5H2,2-3H3;1H;/q;;+1/p-1 |
InChI Key |
NDNDEKJQNQEWJD-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=O)CN(C1=O)CC(C[Hg]Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.